molecular formula C20H12O5 B5536112 (6-oxobenzo[c]chromen-3-yl) phenyl carbonate

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate

Cat. No.: B5536112
M. Wt: 332.3 g/mol
InChI Key: GRZFLTREEADAON-UHFFFAOYSA-N
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Description

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxobenzo[c]chromen-3-yl) phenyl carbonate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a Diels-Alder cycloaddition with methyl propiolate, and subsequent oxidative aromatization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the chromene core.

    Substitution: The phenyl carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydrochromenes.

Scientific Research Applications

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-oxobenzo[c]chromen-3-yl) phenyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mechanism are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and development.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)25-19)24-20(22)23-13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZFLTREEADAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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